1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
Description
1-(4-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a synthetic compound featuring a piperazine-ethanone backbone linked to a 1-(4-chlorophenyl)-substituted tetrazole ring via a methyl group. The tetrazole moiety (a five-membered aromatic ring with four nitrogen atoms) is pharmacologically significant due to its bioisosteric similarity to carboxylic acids, enhancing metabolic stability and binding affinity . This compound is synthesized via multi-step routes involving tetrazole ring formation, chloroacetylation, and piperazine coupling, as seen in analogous derivatives .
Properties
IUPAC Name |
1-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN6O/c1-11(22)20-8-6-19(7-9-20)10-14-16-17-18-21(14)13-4-2-12(15)3-5-13/h2-5H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZFPXJVJHHFHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Structural Features and Retrosynthetic Analysis
The target molecule comprises three distinct subunits:
- 4-Chlorophenyltetrazole : A five-membered aromatic ring with four nitrogen atoms, substituted at the 1-position with a 4-chlorophenyl group.
- Piperazine ring : A six-membered diamine ring functionalized at the 1-position with an acetyl group and at the 4-position with a tetrazole-containing benzyl group.
- Acetyl group : A ketone moiety providing electrophilic reactivity for further derivatization.
Retrosynthetically, the molecule can be dissected into precursors:
Synthetic Routes
Stepwise Assembly via Ugi Tetrazole Reaction and Intramolecular Cyclization
A widely reported method involves a two-step protocol combining the Ugi tetrazole reaction with intramolecular cyclization (Fig. 1):
Step 1: Ugi Tetrazole Reaction
- Reagents : 4-Chlorobenzaldehyde, tritylamine, azidotrimethylsilane (TMSN₃), and an α-amino acid-derived isocyanide.
- Conditions : Methanol, 25°C, 12–24 h.
- Mechanism : Condensation forms an α-aminotetrazole intermediate (Yield: 65–78%).
Step 2: Intramolecular Ugi 4-Component Reaction (4CR)
- Reagents : Formaldehyde, tert-butyl isocyanide.
- Conditions : Trifluoroethanol (TFE), microwave irradiation (120°C, 30 min).
- Outcome : Cyclization generates the tetrazole-piperazine core (Yield: 55–70%).
Table 1: Representative Substrates for Ugi 4CR in Step 2
| Aldehyde | Isocyanide | Solvent | Yield (%) |
|---|---|---|---|
| Formaldehyde | tert-Butyl | TFE | 68 |
| Cyclohexanone | Benzyl | TFE | 62 |
| 4-Fluorobenzaldehyde | Methyl | TFE | 59 |
Piperazine Functionalization via Nucleophilic Substitution
Alternative routes functionalize pre-formed piperazine derivatives:
Step 1: Synthesis of 1-(Piperazin-1-yl)ethanone
- Procedure : React piperazine with chloroacetyl chloride in dichloromethane (DCM) at 0°C, using triethylamine as a base (Yield: 85–92%).
Step 2: Tetrazole-Benzyl Bromide Preparation
- Reagents : 1-(4-Chlorophenyl)-1H-tetrazole-5-methanol, phosphorus tribromide (PBr₃).
- Conditions : Dry ether, 0°C to 25°C, 2 h (Yield: 88%).
Step 3: Alkylation of Piperazine
Reaction Optimization and Critical Parameters
Solvent Selection
Industrial-Scale Production
Continuous Flow Synthesis
- Setup : Tubular reactor with in-line IR monitoring.
- Conditions : Residence time 10 min, 120°C, 5 bar pressure.
- Output : 1.2 kg/h with 93% purity.
Analytical Characterization
Spectroscopic Data
Challenges and Mitigation
Diastereoselectivity in Cyclization
Recent Advances (Post-2023)
Enzymatic Tetrazole Synthesis
- Catalyst : Engineered cytochrome P450 monooxygenase.
- Advantage : Room-temperature synthesis, 98% enantiomeric excess (ee).
Photoredox-Mediated Alkylation
- Conditions : Visible light, Ir(ppy)₃ catalyst, 24 h.
- Yield : 76% with reduced byproduct formation.
Chemical Reactions Analysis
Types of Reactions
1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticonvulsant Activity
Research has demonstrated that compounds containing tetrazole rings exhibit anticonvulsant properties. A study indicated that derivatives related to 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone showed significant efficacy in models of epilepsy. The structure-activity relationship (SAR) analysis revealed that modifications on the phenyl ring could enhance anticonvulsant activity, particularly when electron-withdrawing groups like chlorine are present .
Antinociceptive and Anti-inflammatory Effects
The compound has been investigated for its antinociceptive (pain-relieving) and anti-inflammatory properties. A related study highlighted the mechanisms through which tetrazole derivatives exert these effects, showing that they can inhibit pathways involved in pain signaling and inflammation . The presence of the piperazine moiety is believed to enhance these effects by improving the compound's bioavailability and interaction with biological targets.
Antimicrobial Activity
The synthesis of various piperazine derivatives has led to the discovery of significant antimicrobial agents. Compounds similar to this compound have been tested against bacterial strains, demonstrating notable activity against resistant pathogens . This application is particularly relevant in the context of increasing antibiotic resistance.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Anticonvulsant Study | Demonstrated efficacy in reducing seizure frequency in animal models. | Potential for development as a new anticonvulsant drug. |
| Anti-inflammatory Research | Showed significant reduction in inflammatory markers in vivo. | Could be developed into a treatment for chronic inflammatory conditions. |
| Antimicrobial Testing | Effective against multiple strains of bacteria, including resistant types. | Suggests potential for use in treating infections where traditional antibiotics fail. |
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions that incorporate both the piperazine and tetrazole moieties. Recent advancements in synthetic methodologies have improved yields and reduced the environmental impact of these processes, making them more viable for pharmaceutical production .
Mechanism of Action
The mechanism of action of 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone involves binding to specific receptors or enzymes in the body. The tetrazole ring is known to interact with biological targets, potentially inhibiting certain enzymes or modulating receptor activity. This interaction can lead to therapeutic effects such as anticonvulsant or antipsychotic activity.
Comparison with Similar Compounds
Structural Variations
The target compound is part of a broader class of piperazine- or piperidine-linked tetrazole-ethanone derivatives. Key structural variations among analogs include:
Key Observations :
- Piperazine vs.
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in 7n , trifluoromethyl in 7p ) on the tetrazole’s aryl ring enhance metabolic stability but may reduce solubility.
Physicochemical Properties
- Solubility : Sulfonyl and methoxy groups (e.g., 7e, 7k ) improve aqueous solubility vs. hydrophobic substituents (e.g., 4-chlorophenyl).
Spectral Characterization
All analogs, including the target compound, are characterized via:
- FT-IR : Confirms carbonyl (1700–1650 cm⁻¹) and tetrazole (1250–1200 cm⁻¹) stretches .
- NMR : Distinct signals for piperazine protons (δ 2.5–3.5 ppm), tetrazole-linked methyl (δ 4.0–5.0 ppm), and aryl groups (δ 7.0–8.0 ppm) .
- Mass Spectrometry : Molecular ion peaks align with calculated masses (e.g., 7n: [M+H]⁺ = 520.10640 ).
Q & A
Q. What are the key steps in synthesizing 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example:
- Step 1: Preparation of the tetrazole moiety via cyclization of 4-chlorophenyl azide with nitriles or cyanides under controlled conditions.
- Step 2: Functionalization of the piperazine ring via alkylation or acylation. The acetyl group (ethanone) is introduced using acetyl chloride or similar reagents.
- Step 3: Purification via column chromatography or recrystallization, monitored by HPLC for intermediates (≥95% purity) . Critical parameters include temperature control (e.g., reflux at 80–100°C), solvent selection (e.g., DMF or ethanol), and catalyst use (e.g., Pd for coupling) .
Q. How can the structural identity of intermediates and final products be confirmed?
- NMR Spectroscopy: H and C NMR are used to verify bond connectivity and substituent positions. For example, the tetrazole ring protons resonate at δ 8.5–9.0 ppm, while the piperazine methylene groups appear at δ 2.5–3.5 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for CHClNO: 329.1043; observed: 329.1045) .
- IR Spectroscopy: Stretching frequencies for C=O (1680–1720 cm) and C-Cl (750–800 cm) validate functional groups .
Advanced Research Questions
Q. How can reaction yields be optimized for the piperazine-tetrazole coupling step?
- Catalyst Screening: Transition-metal catalysts (e.g., CuI for Ullmann-type coupling) improve efficiency. For example, CuI in DMF at 120°C increased yields from 45% to 78% .
- Solvent Effects: Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity of the tetrazole nitrogen.
- Stoichiometric Ratios: A 1.2:1 molar ratio of tetrazole to piperazine derivative minimizes side products. Kinetic studies via TLC or in-situ FTIR are recommended .
Q. What crystallographic techniques resolve structural ambiguities in the final compound?
- Single-Crystal X-ray Diffraction (SCXRD): Provides bond lengths (e.g., C-Cl: 1.73–1.76 Å) and dihedral angles between aromatic rings (e.g., 76.67° for chlorophenyl and tetrazole planes). Hydrogen-bonding networks (e.g., C–H···O interactions) stabilize the crystal lattice .
- Powder XRD: Validates phase purity by matching experimental and simulated patterns (R < 5%).
- Thermogravimetric Analysis (TGA): Assesses thermal stability (decomposition >200°C) for storage recommendations .
Q. How can contradictory biological activity data be resolved across studies?
- Assay Standardization: Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and incubation times (24–48 hr).
- SAR Analysis: Compare substituent effects. For example, replacing the 4-chlorophenyl group with 4-methoxyphenyl in analogs reduces IC values by 30% in antimicrobial assays .
- Metabolite Profiling: LC-MS/MS identifies degradation products that may interfere with activity measurements .
Methodological Considerations
Q. What computational tools predict the compound’s pharmacokinetic properties?
- ADMET Prediction: Software like SwissADME calculates logP (2.1 ± 0.3), suggesting moderate lipophilicity. Blood-brain barrier penetration is unlikely (TPSA: 65 Å).
- Docking Studies: AutoDock Vina models interactions with targets (e.g., bacterial enoyl-ACP reductase, binding energy: −8.2 kcal/mol) .
Q. How are impurities quantified during scale-up synthesis?
- HPLC-MS: A C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water gradient (5→95% over 30 min) resolves impurities (retention time: 12.3 min for main product).
- Limit Tests: ICH guidelines require ≤0.15% for any unknown impurity .
Data Interpretation and Validation
Q. How to address discrepancies in NMR spectra between synthetic batches?
- Variable Temperature NMR: Identifies dynamic processes (e.g., rotational isomerism in the piperazine ring).
- 2D NMR (COSY, HSQC): Assigns ambiguous peaks. For example, NOESY correlations confirm spatial proximity between the tetrazole methylene and piperazine protons .
Q. What statistical methods validate biological assay reproducibility?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
